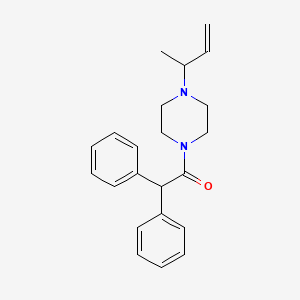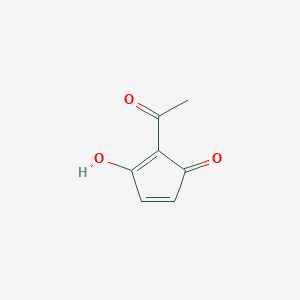
2-Acetyl-3-hydroxycyclopenta-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-3-hydroxycyclopenta-2,4-dien-1-one is an organic compound with a unique structure that includes both ketone and hydroxyl functional groups. This compound is a derivative of cyclopentadienone, which is known for its reactivity and applications in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-3-hydroxycyclopenta-2,4-dien-1-one typically involves the reaction of cyclopentadienone with acetylating agents under controlled conditions. One common method includes the use of acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetyl-3-hydroxycyclopenta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-acetyl-3-oxocyclopenta-2,4-dien-1-one.
Reduction: Formation of 2-acetyl-3-hydroxycyclopentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-3-hydroxycyclopenta-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and antibacterial activities.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Wirkmechanismus
The mechanism by which 2-Acetyl-3-hydroxycyclopenta-2,4-dien-1-one exerts its effects involves interactions with various molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The specific pathways involved depend on the context of its application, such as its role in catalysis or biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentadienone: The parent compound, known for its reactivity and use in organometallic chemistry.
Tetraphenylcyclopentadienone: A substituted derivative used as a ligand in catalysis.
3-Hydroxy-2,4-cyclopentadien-1-one: A similar compound with a hydroxyl group at a different position.
Uniqueness
2-Acetyl-3-hydroxycyclopenta-2,4-dien-1-one is unique due to the presence of both acetyl and hydroxyl groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.
Eigenschaften
CAS-Nummer |
831219-33-1 |
|---|---|
Molekularformel |
C7H6O3 |
Molekulargewicht |
138.12 g/mol |
IUPAC-Name |
2-acetyl-3-hydroxycyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C7H6O3/c1-4(8)7-5(9)2-3-6(7)10/h2-3,9H,1H3 |
InChI-Schlüssel |
OTPJMEJHEVYRFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=CC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]methanimine](/img/structure/B14206705.png)
![N-{[6-(3-Hydroxyphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14206713.png)
![4-[(2,3-Dimethylbutan-2-yl)oxy]-2,3,5,6-tetramethylphenol](/img/structure/B14206721.png)
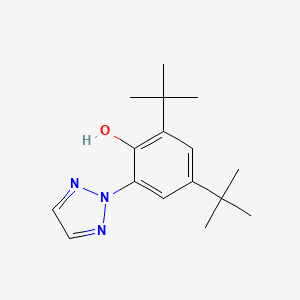


![6,6'-Dimethyl-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine](/img/structure/B14206745.png)
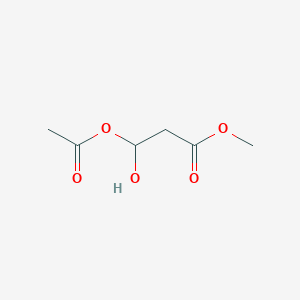
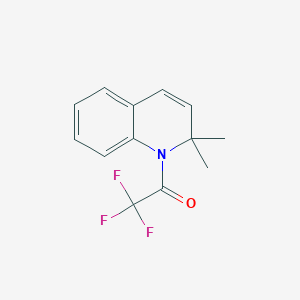
![1,1'-{(2,3-Dimethylbutane-2,3-diyl)bis[(4,1-phenylene)methylene]}dibenzene](/img/structure/B14206783.png)

![Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(dioctyl)stannane](/img/structure/B14206798.png)
